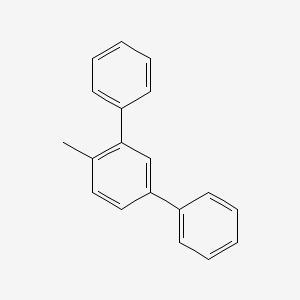

1-methyl-2,4-diphenylbenzene

Descripción general

Descripción

1-Methyl-2,4-diphenylbenzene is an organic compound belonging to the class of aromatic hydrocarbons. It consists of a benzene ring substituted with a methyl group at the 1-position and two phenyl groups at the 2 and 4 positions. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.

Mecanismo De Acción

Target of Action

It’s known that this compound is an important organic intermediate often used in organic synthesis reactions . It can also serve as a precursor for the synthesis of optical materials, liquid crystal materials, and coordination chemistry reagents .

Mode of Action

It’s known that this compound can be synthesized through chemical reactions involving aromatic compounds . The compound’s interaction with its targets would depend on the specific synthesis or reaction it’s involved in.

Biochemical Pathways

Given its role as an organic intermediate and a precursor in various syntheses, it’s likely that it participates in a variety of biochemical pathways depending on the specific context of its use .

Pharmacokinetics

It’s known that the compound is a liquid , which could influence its absorption and distribution

Result of Action

The molecular and cellular effects of 4’-Methyl-1,1’:3’,1’'-terphenyl’s action would depend on the specific context of its use. As an organic intermediate and a precursor in various syntheses, its effects would likely be seen in the successful production of the desired end products .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4’-Methyl-1,1’:3’,1’'-terphenyl. For instance, it’s soluble in some organic solvents like ethanol and dimethylbenzene Therefore, the presence and concentration of these solvents could potentially affect the compound’s action

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Methyl-2,4-diphenylbenzene can be synthesized through several methods, including Friedel-Crafts alkylation and acylation reactions. One common approach involves the alkylation of benzene with 1-chloro-2,4-diphenylpropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more cost-effective and scalable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: 1-Methyl-2,4-diphenylbenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions such as nitration, sulfonation, and halogenation. For example, nitration with nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce nitro groups onto the aromatic ring.

Oxidation: Oxidative reactions can convert the methyl group to a carboxylic acid group using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be used to modify the phenyl groups or other substituents on the benzene ring.

Common Reagents and Conditions:

Nitration: HNO3 and H2SO4 at low temperatures.

Oxidation: KMnO4 or CrO3 in acidic or basic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration typically yields nitro-substituted derivatives, while oxidation can produce carboxylic acids.

Aplicaciones Científicas De Investigación

1-Methyl-2,4-diphenylbenzene has a wide range of applications in scientific research, including:

Chemistry: It serves as a precursor for the synthesis of more complex aromatic compounds and polymers.

Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development and as a building block for pharmaceuticals.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Comparación Con Compuestos Similares

1-Methyl-2,4-diphenylbenzene can be compared with other similar compounds such as:

Terphenyls: These compounds consist of a central benzene ring substituted with two phenyl groups. They share similar aromatic properties but differ in the substitution pattern.

Diphenylmethane: This compound has two phenyl groups attached to a central methane carbon. It lacks the additional methyl group present in this compound.

Triphenylmethane: This compound has three phenyl groups attached to a central carbon atom. It is more complex and has different reactivity compared to this compound.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.

Actividad Biológica

1-Methyl-2,4-diphenylbenzene, commonly referred to as a biphenyl derivative, is a compound of interest in various biological studies due to its potential pharmacological properties and mechanisms of action. This article provides a comprehensive overview of the biological activity associated with this compound, including its effects on cellular processes, enzyme interactions, and potential therapeutic uses.

Chemical Structure and Properties

This compound has a complex structure characterized by two phenyl rings and a methyl group attached to the benzene core. Its chemical formula is , and it is classified as an organic compound with hydrophobic properties. The structure can be represented as follows:

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibitory activity. It has been shown to interact with various enzymes, potentially altering their function. For instance, studies have suggested that it may inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones.

Antioxidant Properties

The compound has also demonstrated antioxidant properties , which are essential for mitigating oxidative stress in biological systems. Antioxidants can prevent cellular damage caused by reactive oxygen species (ROS), contributing to the protection against various diseases including cancer and neurodegenerative disorders .

Case Study 1: Cytotoxicity Assessment

A study conducted on the cytotoxic effects of this compound on human cancer cell lines revealed that the compound exhibited significant cytotoxicity at higher concentrations. The study utilized MTT assays to evaluate cell viability, indicating that the compound could induce apoptosis in cancer cells .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The results indicated that pre-treatment with this compound significantly reduced neuronal cell death in vitro models subjected to oxidative stress.

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for various therapeutic applications:

- Cancer Therapy : Due to its cytotoxic effects on cancer cells, further exploration may lead to the development of novel anticancer agents.

- Neuroprotection : Its antioxidant properties suggest potential use in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

- Metabolic Disorders : The compound's interaction with metabolic enzymes could provide insights into managing metabolic syndromes.

Propiedades

IUPAC Name |

1-methyl-2,4-diphenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16/c1-15-12-13-18(16-8-4-2-5-9-16)14-19(15)17-10-6-3-7-11-17/h2-14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKMCPQRFOFSEIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.